molecular formula C16H14N2O3S B12689960 (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone CAS No. 6965-84-0

(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone

Cat. No.: B12689960
CAS No.: 6965-84-0
M. Wt: 314.4 g/mol
InChI Key: CCBXWSJHDIHWKU-UHFFFAOYSA-N
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Description

(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone typically involves the reaction of anthranilamide with various aldehydes or ketones under reflux conditions in the presence of a catalyst. One common method uses a heterogeneous Lewis acid catalyst, such as cross-linked poly(4-vinylpyridine) supported BF3, to promote the reaction . The reaction is carried out in ethanol at reflux conditions, resulting in good to high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent quinazoline.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .

Scientific Research Applications

(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone stands out due to its unique combination of the quinazoline and sulfone moieties. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which can be leveraged in various applications.

Properties

CAS No.

6965-84-0

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)-4-methyl-3-oxidoquinazolin-3-ium

InChI

InChI=1S/C16H14N2O3S/c1-12-14-9-5-6-10-15(14)17-16(18(12)19)11-22(20,21)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

CCBXWSJHDIHWKU-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=NC2=CC=CC=C12)CS(=O)(=O)C3=CC=CC=C3)[O-]

Origin of Product

United States

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